2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]
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Overview
Description
2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spirocyclopropane ring, yielding the desired compound with a yield of approximately 70% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Corey–Chaykovsky reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can participate in reduction reactions, converting the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Scientific Research Applications
2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] involves its interaction with molecular targets through its nitro and spirocyclopropane groups. These interactions can lead to enzyme inhibition or modulation of protein functions. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for specific binding and activity .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Shares a similar spiro structure but lacks the nitro and phenyl groups, resulting in different chemical properties and applications.
Uniqueness: 2-Nitro-3-phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its combination of a nitro group, phenyl ring, and spirocyclopropane structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
34166-91-1 |
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Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-nitro-3-phenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H15NO2/c23-22(24)20-19(14-8-2-1-3-9-14)21(20)17-12-6-4-10-15(17)16-11-5-7-13-18(16)21/h1-13,19-20H |
InChI Key |
LWKKJTAKWDOTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origin of Product |
United States |
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